2,7-Bis[2-(piperazino)acetamido]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[2-(piperazino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2,7-Bis[2-(piperazino)acetamido]anthraquinone involves several steps. One common method starts with the acetylation of 2,7-diaminoanthraquinone, followed by amination to introduce the piperazino groups . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,7-Bis[2-(piperazino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The piperazino groups can be substituted with other amines or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Bis[2-(piperazino)acetamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Mechanism of Action
The primary mechanism of action of 2,7-Bis[2-(piperazino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme that maintains the length of telomeres, which are protective caps at the ends of chromosomes. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells . This mechanism involves binding to the telomerase enzyme and disrupting its function, leading to shortened telomeres and eventual cell death .
Comparison with Similar Compounds
2,7-Bis[2-(piperazino)acetamido]anthraquinone is unique compared to other anthraquinone derivatives due to its specific substitution pattern and piperazino groups. Similar compounds include:
Doxorubicin: An anthraquinone derivative used as a chemotherapy drug.
Mitoxantrone: Another anthraquinone-based drug with anticancer properties.
The uniqueness of this compound lies in its dual piperazino groups, which enhance its telomerase inhibitory activity and make it a promising candidate for further research and development .
Properties
Molecular Formula |
C26H30N6O4 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[9,10-dioxo-7-[(2-piperazin-1-ylacetyl)amino]anthracen-2-yl]-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C26H30N6O4/c33-23(15-31-9-5-27-6-10-31)29-17-1-3-19-21(13-17)26(36)22-14-18(2-4-20(22)25(19)35)30-24(34)16-32-11-7-28-8-12-32/h1-4,13-14,27-28H,5-12,15-16H2,(H,29,33)(H,30,34) |
InChI Key |
OBWFXMCXHJYGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CN5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.